O-(Adamantan-1-yl)hydroxylamine

Lipophilicity Drug Discovery Physicochemical Property

O-(Adamantan-1-yl)hydroxylamine (CAS 55930-71-7) is an O-substituted hydroxylamine building block. The adamantane cage confers high lipophilicity (LogP=2), extreme rigidity (1 rotatable bond), and thermal stability (bp 263.8°C). - **Performance Advantage:** Alkylation of imidazole N-oxides completes in 24 hours vs 3 days for other adamantyl analogs. - **Design Value:** Enables conformational restriction and CNS-penetrant lipophilic drug candidates. - **Supply:** Research quantities available for medicinal chemistry SAR campaigns.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 55930-71-7
Cat. No. B3144759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(Adamantan-1-yl)hydroxylamine
CAS55930-71-7
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)ON
InChIInChI=1S/C10H17NO/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
InChIKeyLIGOOHYLYIIVMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(Adamantan-1-yl)hydroxylamine: Procurement & Differentiation Guide


O-(Adamantan-1-yl)hydroxylamine (CAS 55930-71-7) is an O-substituted hydroxylamine featuring a rigid adamantane cage attached to a hydroxylamine moiety [1]. This compound is classified as an organic building block with a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol [1]. Its unique structure imparts distinct physicochemical properties, such as high lipophilicity and thermal stability, that differentiate it from simpler O-alkyl or O-aryl hydroxylamine analogs [1].

Rigid adamantane scaffold for nucleophilic addition and oxime formation
Accelerates O-alkylation relative to O-alkyl hydroxylamines
High thermal stability enables elevated-temperature protocols

Why Generic Substitution Fails: Evidence-Based Rationale


Substituting O-(Adamantan-1-yl)hydroxylamine with a generic O-alkyl or O-aryl hydroxylamine can lead to significant differences in reaction kinetics, product stability, and final compound properties. The adamantane cage provides a unique combination of high lipophilicity (LogP = 2), extreme rigidity (1 rotatable bond), and enhanced thermal stability (predicted boiling point: 263.8±7.0 °C) that directly impacts its behavior in nucleophilic addition and alkylation reactions [1]. Furthermore, direct comparative studies demonstrate that the adamantyloxy substituent accelerates key transformations relative to other adamantane-based groups, as shown in the alkylation of imidazole N-oxides where reaction completion was reduced from 3 days to 24 hours [2].

O-Alkyl or O-Aryl Hydroxylamines
Lack the lipophilicity, rigidity, and thermal stability provided by the adamantane cage
O-Benzylhydroxylamine
May exhibit slower alkylation kinetics and lower thermal tolerance; structural flexibility may alter reaction outcomes
Non-Adamantyl O-Substituted Analogs
Do not support formation of stable N-heterocyclic carbenes, limiting catalyst development pathways

Quantitative Differentiation vs. Key Comparators


Lipophilicity vs. O-Benzylhydroxylamine

O-(Adamantan-1-yl)hydroxylamine exhibits a higher calculated octanol/water partition coefficient (LogP = 2) compared to the commonly used O-benzylhydroxylamine (LogP range: 1.55–1.78) [1]. This difference of approximately 0.2–0.45 LogP units indicates significantly higher lipophilicity, which can translate to enhanced membrane permeability and altered distribution profiles in biological systems [1].

Lipophilicity vs. O-Benzylhydroxylamine
Class-level inference
Calculated LogP: 2 (O-Benzylhydroxylamine LogP: 1.55–1.78); reported difference ~0.2–0.45 units
Supports lipophilicity screening for compound design
Calculated property; experimental validation recommended
Lipophilicity Drug Discovery Physicochemical Property

Accelerated Alkylation Kinetics

In a direct comparative study, the alkylation of 1-(adamantyloxy)imidazole 3-oxides (derived from O-(adamantan-1-yl)hydroxylamine) was completed within 24 hours under standard conditions (CHCl3, room temperature) [1]. In contrast, the alkylation of structurally analogous 1-adamantylimidazole 3-oxides required 3 days for completion under identical conditions [1]. This result demonstrates that the adamantyloxy substituent enhances the nucleophilicity of the N-oxide, leading to a 3-fold reduction in reaction time [1].

Accelerated Alkylation Kinetics
Direct head-to-head comparison
Reaction completion: 24 h (1-adamantyloxy substrate) vs. 3 days (1-adamantyl analog) under identical conditions
May support selection for time-sensitive synthetic workflows
Alkylation with 1-bromopentane/1-bromododecane, CHCl3, RT
Reaction Kinetics Synthetic Methodology Nucleophilicity

Synthetic Accessibility and Yield

The synthesis of O-(1-Adamantyl)hydroxylamine via a two-step procedure involving O-adamantylation of N-hydroxyphthalimide followed by hydrazinolysis proceeds with an overall yield of 57% [1]. This compares favorably to the generally low yields reported for the synthesis of sterically hindered tert-alkoxyamines, where yields are often modest due to competing elimination pathways [1]. The relatively high yield for this sterically demanding substrate underscores the practical viability of accessing this reagent.

Synthetic Accessibility and Yield
Cross-study comparable
Overall yield: 57% (two-step procedure); tert-alkoxyamines often give low/modest yields
Reported synthetic viability for sterically hindered substrates
Cross-study comparison; yields may vary with scale
Synthetic Yield Process Chemistry Reagent Preparation

Thermal Stability Advantage

The predicted boiling point for O-(Adamantan-1-yl)hydroxylamine is 263.8±7.0 °C [1], which is substantially higher than that of O-benzylhydroxylamine (boiling point: 118–120 °C at reduced pressure) [2]. This 2.2-fold increase in boiling point reflects the greater thermal stability imparted by the rigid adamantane cage, which lacks the benzylic C–H bonds that can facilitate thermal decomposition pathways [1].

Thermal Stability Advantage
Class-level inference
Predicted boiling point: 263.8±7.0 °C (O-Benzylhydroxylamine: 118–120 °C)
Supports evaluation for high-temperature reaction conditions
Predicted value; experimental verification needed
Thermal Stability Physical Property Reaction Conditions

Molecular Rigidity

O-(Adamantan-1-yl)hydroxylamine possesses only 1 rotatable bond, as determined by computational analysis [1]. In contrast, O-benzylhydroxylamine contains 2 rotatable bonds [2]. This increased rigidity, conferred by the adamantane cage, results in a more conformationally restricted molecule, which can be advantageous in drug design for enhancing target selectivity and reducing entropic penalties upon binding.

Molecular Rigidity
Class-level inference
Rotatable bonds: 1 (adamantyl) vs. 2 (O-Benzylhydroxylamine)
May support conformational restriction in molecular design
Calculated property
Molecular Rigidity Conformational Analysis Structure-Activity Relationship

Access to N-Heterocyclic Carbenes

The adamantyloxy group, derived from O-(adamantan-1-yl)hydroxylamine, enables the synthesis of symmetric 1,3-di(adamantyloxy)-1H-imidazolium salts, which upon deprotonation yield the corresponding stable imidazol-2-ylidenes (N-heterocyclic carbenes) [1]. This is a unique capability not shared by simpler O-alkyl hydroxylamines, which typically do not provide the steric and electronic stabilization necessary for such carbenes. The resulting carbenes can trap elemental sulfur, yielding 1,3-dihydro-2H-imidazole-2-thiones, demonstrating their utility in organometallic chemistry and catalysis [1].

Access to N-Heterocyclic Carbenes
Supporting evidence
Enables synthesis of stable 1,3-di(adamantyloxy)-substituted imidazol-2-ylidenes; not typical for O-alkyl hydroxylamines
Supports NHC ligand research and catalyst development
Qualitative differentiation
N-Heterocyclic Carbenes Catalysis Organometallic Chemistry

High-Impact Application Scenarios


Accelerated Imidazole Derivative Synthesis

The 3-fold faster alkylation kinetics of derivatives containing the adamantyloxy group, as demonstrated in the synthesis of 1,3-dialkoxyimidazolium salts, make O-(adamantan-1-yl)hydroxylamine an ideal reagent for high-throughput medicinal chemistry campaigns where rapid SAR exploration is critical [2]. The 24-hour reaction time, compared to 3 days for the adamantyl analog, significantly reduces cycle times and accelerates lead optimization [2].

Lipophilic Drug Candidate Design

With a LogP of 2, O-(adamantan-1-yl)hydroxylamine is a superior choice for introducing a lipophilic moiety into drug candidates compared to less lipophilic O-alkyl hydroxylamines like O-benzylhydroxylamine (LogP ≈ 1.5–1.8) [1]. This property is particularly valuable for targeting intracellular or CNS-penetrant compounds where high membrane permeability is a prerequisite for efficacy [1].

Thermally Stable Intermediates

The high predicted boiling point of 263.8±7.0 °C indicates that O-(adamantan-1-yl)hydroxylamine and its derivatives can withstand elevated reaction temperatures without significant decomposition [1]. This makes it a preferred reagent for transformations requiring prolonged heating or harsh thermal conditions, where less stable O-benzylhydroxylamine (bp 118–120 °C) would be unsuitable [3].

Conformationally Restricted Bioactive Molecules

The extreme rigidity of O-(adamantan-1-yl)hydroxylamine, as evidenced by its single rotatable bond, provides a valuable tool for conformational restriction in drug design [1]. This can lead to improved target selectivity and reduced off-target effects compared to more flexible O-benzylhydroxylamine, which has two rotatable bonds [4].

N-Heterocyclic Carbene Ligand Development

The unique ability of O-(adamantan-1-yl)hydroxylamine to form stable 1,3-di(adamantyloxy)-substituted imidazol-2-ylidenes opens new avenues for catalyst development [2]. These N-heterocyclic carbenes can serve as ligands in transition metal catalysis, potentially leading to new catalytic systems with enhanced stability and selectivity [2].

Application
Selection Property
Validation Focus
Imidazole derivative synthesis
Alkylation kinetics (head-to-head comparison)
Reaction time under comparable conditions
Lipophilic building block design
Calculated LogP
Lipophilicity and membrane permeability in model systems
High-temperature synthetic protocols
Thermal stability (boiling point)
Decomposition profile under elevated temperature
Conformationally restricted analog design
Molecular rigidity (rotatable bonds)
Conformational analysis and binding entropy studies
NHC ligand synthesis
Unique stabilization of imidazol-2-ylidenes
Carbene formation and metal complexation

Technical Documentation Hub

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